N1-(3,4,5-Trimethoxybenzylidene)-3-methoxyaniline
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Overview
Description
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine is an organic compound that features a combination of methoxy-substituted phenyl and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine typically involves the condensation reaction between 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound may serve as a probe for studying enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound’s methoxy groups can enhance its binding affinity and specificity for these targets, thereby modulating biological pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: This compound shares the trimethoxybenzylidene moiety and exhibits similar biological activities.
3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxy-substituted compounds with diverse applications.
Uniqueness
(3-methoxyphenyl)(3,4,5-trimethoxybenzylidene)amine is unique due to the presence of both 3-methoxyphenyl and 3,4,5-trimethoxybenzylidene groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for various applications in research and industry.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-7-5-6-13(10-14)18-11-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-11H,1-4H3 |
InChI Key |
OWNSQEXUMSVPCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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